molecular formula C10H18Cl2N6O6 B1222382 Gyki 13485 CAS No. 76123-42-7

Gyki 13485

Cat. No.: B1222382
CAS No.: 76123-42-7
M. Wt: 389.19 g/mol
InChI Key: DGHOCXJONPLHGT-UHFFFAOYSA-N
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Description

Gyki 13485 is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloroethyl, nitroso, and carbamoyl groups. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Gyki 13485 involves several steps. One common method includes the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated, purified, and further reacted with tetraacylglucosamine or glucosamine in the presence of a tertiary amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Gyki 13485 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Gyki 13485 has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Gyki 13485 involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to DNA damage and inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in rapidly dividing cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

Similar compounds to Gyki 13485 include other nitrosoureas and chloroethyl-containing compounds. Some examples are:

    Nimustine: Another nitrosourea compound with similar anticancer properties.

    Carmustine: A nitrosourea used in chemotherapy.

    Lomustine: Another chemotherapeutic agent in the nitrosourea class. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

76123-42-7

Molecular Formula

C10H18Cl2N6O6

Molecular Weight

389.19 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3-dihydroxybutyl]-1-nitrosourea

InChI

InChI=1S/C10H18Cl2N6O6/c11-1-3-17(15-23)9(21)13-5-7(19)8(20)6-14-10(22)18(16-24)4-2-12/h7-8,19-20H,1-6H2,(H,13,21)(H,14,22)

InChI Key

DGHOCXJONPLHGT-UHFFFAOYSA-N

SMILES

C(CCl)N(C(=O)NCC(C(CNC(=O)N(CCCl)N=O)O)O)N=O

Canonical SMILES

C(CCl)N(C(=O)NCC(C(CNC(=O)N(CCCl)N=O)O)O)N=O

Synonyms

GYKI 13485
GYKI 13485, (R*,R*)-(+-)-isomer
GYKI 13485, (R*,S*)-(+-)-isomer
GYKI-13485
N,N''-(2,3-dihydroxy-1,4-butanediyl)bis(N'-2-chloroethyl)-N'-nitrosourea

Origin of Product

United States

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